molecular formula C22H22F3NO2S B15208136 {4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol CAS No. 921609-76-9

{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol

Cat. No.: B15208136
CAS No.: 921609-76-9
M. Wt: 421.5 g/mol
InChI Key: RZWOJEZCMJRIQM-UHFFFAOYSA-N
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Description

{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol is a complex organic compound characterized by its unique structure, which includes a quinoline ring substituted with a trifluoromethyl group, a sulfanyl group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol typically involves multiple steps, starting with the preparation of the quinoline ring system. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents such as trifluoromethyl iodide. The sulfanyl group is then introduced via nucleophilic substitution reactions, often using thiol reagents. The final step involves the attachment of the phenylmethanol moiety through etherification reactions, using appropriate alcohol and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The phenylmethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of {4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The quinoline ring system may also play a role in binding to DNA or proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group but lacks the complex quinoline and trifluoromethyl substituents.

    Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.

    Naftifine: An allylamine derivative used as an antifungal agent.

Uniqueness

{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol is unique due to its combination of a quinoline ring with a trifluoromethyl group and a phenylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

921609-76-9

Molecular Formula

C22H22F3NO2S

Molecular Weight

421.5 g/mol

IUPAC Name

[4-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]phenyl]methanol

InChI

InChI=1S/C22H22F3NO2S/c23-22(24,25)17-6-9-19-20(14-17)26-11-10-21(19)29-13-3-1-2-12-28-18-7-4-16(15-27)5-8-18/h4-11,14,27H,1-3,12-13,15H2

InChI Key

RZWOJEZCMJRIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OCCCCCSC2=C3C=CC(=CC3=NC=C2)C(F)(F)F

Origin of Product

United States

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